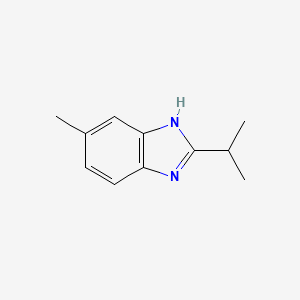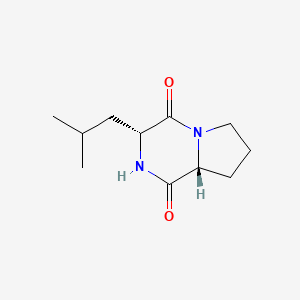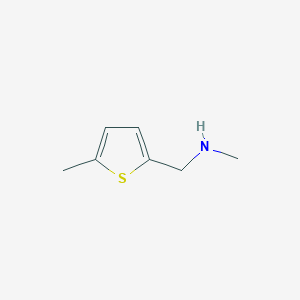
4,6-二氯-2-(甲硫基)嘧啶-5-羧酸乙酯
描述
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C8H8Cl2N2O2S and its molecular weight is 267.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物活性
4,6-二氯-2-(甲硫基)嘧啶-5-羧酸乙酯属于嘧啶衍生物类别,因其广泛的生物活性而被广泛研究。嘧啶衍生物,包括 4,6-二氯-2-(甲硫基)嘧啶-5-羧酸乙酯,已在药学、农学和有机合成中间体等各个领域显示出前景。已报道了取代四氢嘧啶衍生物的合成和表征,通过体外研究证明了它们作为抗炎剂的潜力 (Gondkar、Deshmukh 和 Chaudhari,2013)。这些化合物,包括 4,6-二氯-2-(甲硫基)嘧啶-5-羧酸乙酯,是通过一种新颖的工艺合成的,它们的抗炎活性与双氯芬酸等标准药物进行了比较。
在氟化嘧啶和癌症治疗中的作用
氟化嘧啶(如 5-氟尿嘧啶 (5-FU))的化学性质已得到密切研究,以了解其在癌症治疗中的应用。对氟化学的研究重点介绍了 5-FU 的合成,包括结合放射性和稳定同位素以研究代谢和生物分布的方法。这些关于氟化嘧啶(包括 4,6-二氯-2-(甲硫基)嘧啶-5-羧酸乙酯衍生物)如何扰动核酸结构和动力学的见解为个性化医学中更精确的癌症治疗开辟了新途径 (Gmeiner,2020)。
杂化催化剂在嘧啶合成中的作用
已探索杂化催化剂在合成具有广泛医药和制药应用的吡喃嘧啶骨架中的作用。4,6-二氯-2-(甲硫基)嘧啶-5-羧酸乙酯可以在这些合成中作为前体或中间体。采用各种杂化催化剂(包括有机催化剂、金属催化剂和纳米催化剂)促进了这些骨架的开发,证明了嘧啶衍生物在为药物开发创造先导分子方面的多功能性和适用性 (Parmar、Vala 和 Patel,2023)。
作用机制
Target of Action
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It is suggested that pyrimidine derivatives exhibit their neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
It is suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
The compound is suggested to have high gi absorption and is considered bbb permeant . It is also suggested to be an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 .
Result of Action
The molecular results revealed that pyrimidine derivatives have promising neuroprotective and anti-inflammatory properties . They exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is recommended that the compound be stored in an inert atmosphere at 2-8°c .
生化分析
Biochemical Properties
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as those involved in nucleotide synthesis and metabolism. For example, it can inhibit dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolate, a cofactor in the production of nucleotides. Additionally, ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate can bind to proteins involved in DNA replication and repair, affecting their activity and stability .
Cellular Effects
The effects of ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases involved in cell signaling, leading to changes in downstream signaling cascades. Furthermore, ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate can affect the expression of genes related to cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes, such as dihydrofolate reductase. This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of essential biomolecules. Additionally, ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate can induce conformational changes in proteins, affecting their function and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate can change over time. This compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Over time, the degradation products of ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate can accumulate, potentially altering its biochemical activity and effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect target enzymes and proteins. At higher doses, ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate can cause adverse effects, including toxicity to non-target cells and tissues. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity .
Metabolic Pathways
Ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is involved in several metabolic pathways, primarily related to nucleotide synthesis and metabolism. This compound can interact with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the production of nucleotides and other essential biomolecules. Additionally, ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate can influence metabolic flux by altering the activity of key enzymes and the levels of metabolites in the cell .
Transport and Distribution
Within cells and tissues, ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate can localize to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, ethyl 4,6-dichloro-2-(methylthio)pyrimidine-5-carboxylate may localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it affects mitochondrial function and energy production .
属性
IUPAC Name |
ethyl 4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2S/c1-3-14-7(13)4-5(9)11-8(15-2)12-6(4)10/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNWMDJXIPNHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336438 | |
| Record name | ETHYL 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959070-42-9 | |
| Record name | ETHYL 4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4,6-dichloro-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1348658.png)


![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)
![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)
![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)



